molecular formula C7H11N3O2 B2762278 (4,6-Dimethoxypyrimidin-2-YL)methanamine CAS No. 771582-35-5

(4,6-Dimethoxypyrimidin-2-YL)methanamine

Cat. No.: B2762278
CAS No.: 771582-35-5
M. Wt: 169.184
InChI Key: QRBXXPQJEYKYKQ-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyrimidin-2-YL)methanamine (CAS 771582-35-5) is a chemical compound with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . This amine-substituted dimethoxypyrimidine is characterized by its two methoxy groups at the 4 and 6 positions of the pyrimidine ring and a methanamine functional group at the 2-position. The primary research application of this compound is as a key synthetic intermediate in the development of sulfonylurea herbicides . Patent literature describes its use in the preparation of substituted pyridinesulfonamide compounds, which demonstrate effective herbicidal activity in agricultural fields, such as corn . This makes it a valuable building block for researchers in agrochemistry and plant science exploring new weed control methods. This product is offered with a purity of Not Less Than (NLT) 98% . For laboratory safety and product integrity, it should be stored in a cool, dry, and sealed environment . This chemical is intended for research purposes and is designated "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBXXPQJEYKYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Dimethoxypyrimidin 2 Yl Methanamine and Its Precursors

Strategies for Constructing the Core Pyrimidine (B1678525) Ring System

The foundational step in the synthesis is the construction of the pyrimidine ring. Various methods have been developed, with two prominent strategies being the cyclization of acyclic precursors and the modification of pre-existing pyrimidine rings.

A widely employed method for constructing the pyrimidine skeleton involves the condensation reaction between a three-carbon component, often a malonic acid derivative, and a compound containing an N-C-N fragment, such as urea (B33335) or guanidine (B92328). organic-chemistry.org This approach, often referred to as the Prinzbach synthesis, is fundamental in pyrimidine chemistry.

One common pathway starts with the reaction of a malonic acid ester, like diethyl malonate, with formamide (B127407) and an alkali metal alkoxide at elevated temperatures to produce 4,6-dihydroxypyrimidine (B14393). google.comresearchgate.net The reaction conditions, such as temperature and reaction time, can be optimized to improve the yield. For instance, reacting diethyl malonate with formamide and sodium ethoxide in ethanol, followed by acidification, yields 4,6-dihydroxypyrimidine. researchgate.net

Similarly, 2-amino-4,6-dihydroxypyrimidine (B16511) can be synthesized through the cyclization of guanidine hydrochloride with dimethyl malonate in the presence of sodium methoxide (B1231860). google.com The resulting solid is then dissolved in water and the pH is adjusted to precipitate the product. google.com An alternative approach involves the reaction of guanidine nitrate (B79036) with diethyl malonate in the presence of sodium methoxide. researchgate.net

Table 1: Cyclization Reactions for Pyrimidine Ring Formation
3-Carbon PrecursorN-C-N PrecursorReagentsProductReference
Diethyl MalonateFormamideSodium Ethoxide, Ethanol, HCl4,6-Dihydroxypyrimidine researchgate.net
Dimethyl MalonateGuanidine HydrochlorideSodium Methoxide, HCl2-Amino-4,6-dihydroxypyrimidine google.com
Diethyl MalonateGuanidine NitrateSodium Methoxide2-Amino-4,6-dihydroxypyrimidine researchgate.net

An alternative and highly versatile strategy for synthesizing substituted pyrimidines begins with a pre-formed dichloropyrimidine ring. 4,6-Dichloropyrimidine (B16783) is a key intermediate that can be prepared from 4,6-dihydroxypyrimidine. google.com

The chlorination of 4,6-dihydroxypyrimidine is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). thieme.de This reaction is often carried out in the presence of a tertiary amine, which acts as a catalyst and acid scavenger. researchgate.netredalyc.org Phosgene (COCl₂) can also be used for this transformation in the presence of a suitable base. google.comredalyc.org The reaction conditions for chlorination require careful control to ensure high yields and purity of the resulting 4,6-dichloropyrimidine. thieme.deresearchgate.net For example, 4,6-dihydroxypyrimidine can be treated with phosphorus oxychloride in the presence of a saturated hindered amine to yield 4,6-dichloropyrimidine. redalyc.org

Table 2: Synthesis of 4,6-Dichloropyrimidine
Starting MaterialChlorinating AgentCatalyst/BaseProductReference
4,6-DihydroxypyrimidinePhosphorus Oxychloride (POCl₃)Tertiary Amine (e.g., Triethylamine)4,6-Dichloropyrimidine researchgate.net
4,6-DihydroxypyrimidinePhosphorus Oxychloride (POCl₃)Saturated Hindered Amine4,6-Dichloropyrimidine redalyc.org
4,6-DihydroxypyrimidinePhosgene (COCl₂)Tertiary Amine/Heterocyclic Amine4,6-Dichloropyrimidine google.com

Introduction of Methoxy (B1213986) Substituents on the Pyrimidine Ring

Once the pyrimidine core, particularly in its chlorinated form, is synthesized, the next crucial step is the introduction of the methoxy groups at the 4 and 6 positions.

The chlorine atoms on the 4,6-dichloropyrimidine ring are susceptible to nucleophilic substitution. This reactivity is exploited to introduce the methoxy groups. The reaction of 4,6-dichloropyrimidine with a methoxide source, typically sodium methoxide (NaOMe) in methanol, results in the displacement of the chlorine atoms to form 4,6-dimethoxypyrimidine (B185312).

This nucleophilic aromatic substitution (SNAr) reaction is a standard and efficient method for the synthesis of alkoxypyrimidines. The reaction generally proceeds under mild conditions, although heating may be required to ensure complete conversion. The regioselectivity of nucleophilic substitution on dichloropyrimidines can be influenced by the substitution pattern on the ring. In the case of 4,6-dichloropyrimidine, both chlorine atoms are in equivalent positions, leading to the formation of the desired 4,6-dimethoxy product.

A similar strategy can be applied to related precursors. For instance, 4,6-dichloro-2-(methylthio)-1,3-pyrimidine can be reacted with an alkali metal methoxide in an inert organic solvent to produce 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine. google.com

Formation of the Methanamine Moiety

The final stage in the synthesis of (4,6-Dimethoxypyrimidin-2-YL)methanamine is the introduction of the methanamine group at the 2-position of the 4,6-dimethoxypyrimidine ring. This can be accomplished through various synthetic routes, typically involving the conversion of a suitable functional group at the 2-position.

Direct amination of a 2-halomethylpyrimidine derivative is a plausible route. This would involve the synthesis of 2-(chloromethyl)-4,6-dimethoxypyrimidine, which could then undergo a nucleophilic substitution reaction with ammonia (B1221849) or a protected form of ammonia to yield the final product.

An alternative and often more practical approach involves the synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile (B154273) as a key intermediate. This nitrile can be prepared from a precursor such as 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) by oxidation to the corresponding sulfone, followed by displacement with a cyanide salt. thieme.de The resulting 4,6-dimethoxypyrimidine-2-carbonitrile can then be reduced to the desired this compound. Common reducing agents for the conversion of nitriles to primary amines include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or other hydride reagents.

Reduction-Based Pathways

Reduction-based pathways are fundamental in the synthesis of this compound. These methods typically involve the conversion of a precursor, such as a nitrile, nitro, or amide derivative, into the desired aminomethyl group. The choice of reducing agent and reaction conditions is critical to achieving high yields and selectivity.

One of the most powerful and versatile reducing agents employed in organic synthesis is Lithium aluminum hydride (LiAlH₄). numberanalytics.com It is capable of reducing a wide array of functional groups, including nitriles and amides, to their corresponding amines. byjus.commasterorganicchemistry.com The reduction of 4,6-dimethoxypyrimidine-2-carbonitrile, a key precursor, with LiAlH₄ in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), would yield this compound. numberanalytics.combyjus.com The reaction proceeds via nucleophilic attack of the hydride ion on the nitrile carbon, followed by workup to afford the primary amine. numberanalytics.com

While LiAlH₄ is highly effective, its reactivity necessitates careful handling and anhydrous conditions. chemistrysteps.com Research on the reduction of pyrimidine derivatives has shown that LiAlH₄ can sometimes lead to the reduction of the pyrimidine ring itself, depending on the substituents present. researchgate.net For instance, the reduction of ethyl 2-methylthio-pyrimidine-5-carboxylate with LiAlH₄ primarily affords the dihydropyrimidine (B8664642) derivative. researchgate.net Therefore, careful optimization of reaction conditions is crucial to selectively reduce the nitrile group without affecting the aromatic pyrimidine core.

Catalytic hydrogenation represents another important reduction-based pathway. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The asymmetric hydrogenation of heteroaromatics is a powerful tool for synthesizing chiral amines. nih.gov For the synthesis of this compound, catalytic hydrogenation of 4,6-dimethoxypyrimidine-2-carbonitrile would be a viable and often milder alternative to metal hydride reductions. An efficient iridium-catalyzed hydrogenation of 4,6-disubstituted 2-hydroxypyrimidines has been reported, highlighting the potential of this approach for pyrimidine derivatives. nih.gov

Below is a table summarizing common reduction-based pathways for the synthesis of aminomethyl pyrimidines from their corresponding carbonitrile precursors.

PrecursorReducing Agent/CatalystSolventProductKey Considerations
4,6-Dimethoxypyrimidine-2-carbonitrileLithium aluminum hydride (LiAlH₄)Anhydrous THF or Diethyl EtherThis compoundHighly reactive, requires anhydrous conditions; potential for ring reduction. numberanalytics.comchemistrysteps.comresearchgate.net
4,6-Dimethoxypyrimidine-2-carbonitrileCatalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni)Alcohols (e.g., Methanol, Ethanol)This compoundMilder conditions, potential for catalyst poisoning by nitrogen-containing heterocycles.

Advanced Synthetic Techniques and Process Intensification

To meet the growing demand for complex organic molecules in a more sustainable and efficient manner, advanced synthetic techniques and process intensification strategies are being increasingly adopted. These approaches aim to reduce reaction times, improve yields, and minimize waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in yields. nih.govresearchgate.net The application of microwave irradiation can accelerate reactions by efficiently heating the reaction mixture. nih.gov While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented in the provided search results, the synthesis of related pyrimidine derivatives using this technology suggests its potential applicability.

For instance, a microwave-assisted, three-component condensation reaction has been successfully employed for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. jocpr.com Another study demonstrates the microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, highlighting the efficiency of this technique for constructing complex heterocyclic systems. nih.govrsc.org These examples suggest that the reduction of 4,6-dimethoxypyrimidine-2-carbonitrile could potentially be accelerated under microwave irradiation, leading to a more rapid and efficient synthesis of the target amine.

The key advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Significant reduction in reaction duration compared to conventional heating methods. nih.gov

Higher Yields: Often results in improved product yields. nih.gov

Enhanced Purity: Can lead to cleaner reaction profiles with fewer byproducts.

One-Pot Synthesis Approaches

The synthesis of this compound could be envisioned through a one-pot process starting from a more readily available precursor. For example, a process could involve the in-situ formation of 4,6-dimethoxypyrimidine-2-carbonitrile followed by its immediate reduction in the same pot. A process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine in a "one-pot reaction" has been patented, where the intermediate is not isolated. google.com

A Biginelli-inspired three-component reaction for the synthesis of 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles provides a template for a one-pot approach. nih.gov This methodology involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine in a single step. nih.gov Adapting such a strategy could potentially lead to a convergent and efficient synthesis of the target molecule or its immediate precursors.

Patent-Based Industrial Synthetic Routes

Industrial synthesis routes are designed for large-scale production, emphasizing cost-effectiveness, safety, and environmental considerations. Patents often disclose such practical and scalable methodologies. While a specific patent for the industrial synthesis of this compound was not identified in the search results, patents for the synthesis of its key precursors and related compounds provide insights into potential industrial-scale processes.

For example, a patent describes a process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, a key intermediate for some herbicides, starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine. google.com This process involves a "one-pot reaction" design, which is highly desirable for industrial applications. google.com Another patent details a method for preparing 4,6-dimethoxy-2-methanesulfonyl pyrimidine with weak sensitization and safe operation, addressing important safety aspects for industrial production. google.com

The synthesis of the precursor 2-chloro-4,6-dimethoxypyrimidine (B81016) is also a subject of several patents, which focus on high-yield and simple preparation methods. google.comgoogle.com These routes often start from simple and inexpensive raw materials like malononitrile (B47326) and methanol. google.com An industrial route to this compound would likely involve the large-scale production of such precursors, followed by efficient conversion to the final product, possibly through catalytic hydrogenation to avoid the use of stoichiometric and hazardous reducing agents like LiAlH₄.

Reactivity and Advanced Chemical Transformations of 4,6 Dimethoxypyrimidin 2 Yl Methanamine

Nucleophilic Character of the Methanamine Functional Group

The primary amino group in (4,6-Dimethoxypyrimidin-2-YL)methanamine is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is central to the construction of more complex molecular architectures.

Reactions with Carboxylic Acid Derivatives (e.g., Amidation)

The formation of an amide bond is a fundamental transformation in organic synthesis. This compound is expected to react readily with carboxylic acid derivatives such as acyl chlorides and activated esters to form the corresponding amides. While direct experimental data for the amidation of this compound is not extensively reported in the available literature, the reactivity of the closely related 2-amino-4,6-dimethoxypyrimidine (B117758) provides a strong precedent. For instance, the synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide has been achieved by treating 4,6-dimethoxypyrimidin-2-amine with (3-methylphenyl)acetic acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC) nih.gov. This suggests that this compound would similarly undergo acylation under standard conditions.

A typical reaction would involve the treatment of the amine with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Table 1: Representative Amidation Reaction of a Structurally Similar Amine

AmineCarboxylic Acid DerivativeProductReaction ConditionsYieldReference
4,6-dimethoxypyrimidin-2-amine(3-methylphenyl)acetic acidN-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamideEDC, triethylamine, dichloromethane, 273 K to room temp.Not specified nih.gov

Reactions with Isocyanates and Related Electrophiles (e.g., Ureation)

The primary amine of this compound is highly susceptible to attack by isocyanates, leading to the formation of urea (B33335) derivatives. This reaction is typically rapid and proceeds without the need for a catalyst. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, resulting in a stable urea linkage.

The synthesis of sulfonylureas, a class of compounds with significant herbicidal activity, often involves the reaction of an amine with a sulfonyl isocyanate. A pertinent example is the formation of N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide, a urea derivative of 2-amino-4,6-dimethoxypyrimidine google.com. This indicates that the amino group on the pyrimidine (B1678525) scaffold is sufficiently nucleophilic to react with isocyanates. By analogy, this compound would be expected to react with various isocyanates to furnish the corresponding N,N'-disubstituted ureas.

Table 2: Formation of a Urea Derivative from a Related Aminopyrimidine

Aminopyrimidine DerivativeIsocyanate PrecursorProductApplicationReference
2-Amino-4,6-dimethoxypyrimidine3-Trifluoromethylpyridine-2-sulfonyl isocyanateN-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamideHerbicide google.com

Alkylation Reactions

It is anticipated that the reaction of this compound with one equivalent of an alkyl halide in the presence of a base to neutralize the formed hydrohalic acid would yield the corresponding secondary amine. The use of an excess of the alkylating agent could potentially lead to the formation of the tertiary amine and even the quaternary ammonium (B1175870) salt.

Reactivity of the Pyrimidine Heterocycle

The 4,6-dimethoxypyrimidine (B185312) ring is an electron-rich heteroaromatic system. The methoxy (B1213986) groups at the 4 and 6 positions activate the ring towards certain electrophilic substitutions and also influence the reactivity of substituents at the C2 position.

Substitution Reactions on the Pyrimidine Ring (e.g., at C2)

Direct substitution on the pyrimidine ring of this compound is challenging due to the presence of the electron-donating methoxy groups and the deactivating effect of the nitrogen atoms on electrophilic aromatic substitution. However, nucleophilic aromatic substitution (S(_N)Ar) is a common reaction for pyrimidines bearing a suitable leaving group. In the context of synthesizing derivatives of the target compound, a common precursor is 2-chloro-4,6-dimethoxypyrimidine (B81016). The chlorine atom at the C2 position is susceptible to displacement by nucleophiles. The rate of this substitution can be accelerated by sulfinate catalysis rsc.org.

While the methanamine group itself is not a leaving group, its presence at the C2 position directs the reactivity of the pyrimidine ring. Electrophilic attack on the ring is generally disfavored. However, functionalization of the ring can be achieved through metallation-substitution sequences or by modifying the substituents already present.

Cross-Coupling Methodologies for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For the 4,6-dimethoxypyrimidine system, these reactions typically start from a halogenated precursor, most commonly 2-chloro-4,6-dimethoxypyrimidine.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, has been successfully applied to 2-chloro-4,6-dimethoxypyrimidine. This reaction involves the coupling of the chloropyrimidine with a boronic acid in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C2 position researchgate.net.

Table 3: Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxypyrimidine

Aryl HalideBoronic AcidCatalyst SystemProductYieldReference
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd(OAc)(_2)/SPhos2-(Benzo[b]furan-2-yl)-4,6-dimethoxypyrimidineHigh researchgate.net
2-Chloro-4,6-dimethoxypyrimidine3-Furan boronic acidPd(OAc)(_2)/SPhos4,6-Dimethoxy-2-(furan-3-yl)pyrimidineModerate researchgate.net

Another important cross-coupling reaction is the Sonogashira coupling, which forms a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide wikipedia.orgnih.gov. Although specific examples with 2-halo-4,6-dimethoxypyrimidines are not detailed in the provided search results, it is a widely used method for the alkynylation of heteroaryl halides and would likely be applicable.

These cross-coupling reactions provide a versatile platform for modifying the pyrimidine core, which can then be further elaborated. For instance, a 2-aryl-4,6-dimethoxypyrimidine, synthesized via Suzuki coupling, could potentially be further functionalized on the newly introduced aryl ring.

Oxidation Reactions

The oxidation of this compound can proceed at two principal sites: the nitrogen atoms of the pyrimidine ring and the exocyclic aminomethyl group. The electron-deficient nature of the pyrimidine ring makes N-oxidation more challenging compared to more electron-rich heterocyclic systems like pyridine. wikipedia.org However, the use of strong oxidizing agents such as peracids can lead to the formation of N-oxides. wikipedia.org

The primary amine of the aminomethyl group is also susceptible to oxidation. Depending on the reagents and reaction conditions, a variety of oxidation products can be anticipated. Mild oxidation may yield the corresponding imine or aldehyde, while stronger conditions could lead to the formation of a carboxylic acid or even cleavage of the C-N bond. While specific studies on this compound are not extensively documented, the oxidation of primary amines is a well-established transformation in organic synthesis.

Table 1: Plausible Oxidation Reactions of this compound

Starting MaterialReagentPotential Product(s)Reaction Type
This compoundm-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxideRing N-oxidation
This compoundMild oxidizing agent (e.g., Manganese dioxide)4,6-Dimethoxypyrimidine-2-carbaldehydeAmine oxidation
This compoundStrong oxidizing agent (e.g., Potassium permanganate)4,6-Dimethoxypyrimidine-2-carboxylic acidAmine oxidation

Hydrolysis and Reduction Pathways

Hydrolysis:

The methoxy groups at the 4 and 6 positions of the pyrimidine ring are susceptible to hydrolysis, particularly under acidic conditions. This reaction would proceed via nucleophilic attack by water on the protonated pyrimidine ring, leading to the formation of the corresponding hydroxypyrimidines (pyrimidinones). The ease of hydrolysis can be influenced by the reaction temperature and the strength of the acid used. The aminomethyl group itself is generally stable to hydrolysis under neutral and basic conditions.

The hydrolysis of substituted pyrimidines is a known reaction, and in the context of related compounds like 2-amino-4,6-dimethoxypyrimidine, acidic conditions can lead to the removal of the methoxy groups. google.com

Reduction:

The pyrimidine ring of this compound can undergo reduction to yield di- or tetrahydropyrimidine (B8763341) derivatives. wikipedia.org Catalytic hydrogenation using reagents like hydrogen gas with a metal catalyst (e.g., Palladium on carbon) is a common method for such transformations. The specific product obtained will depend on the reaction conditions, including pressure, temperature, and the choice of catalyst. It is important to note that the conditions required for ring reduction may also affect other functional groups in the molecule.

Table 2: Potential Hydrolysis and Reduction Pathways

Starting MaterialReagent/ConditionsPotential Product(s)Reaction Type
This compoundAqueous acid (e.g., HCl), heat(4-Hydroxy-6-methoxypyrimidin-2-YL)methanamine, (4,6-Dihydroxypyrimidin-2-YL)methanamineHydrolysis
This compoundH₂, Pd/C(1,4,5,6-Tetrahydro-4,6-dimethoxypyrimidin-2-YL)methanamineRing Reduction

Sophisticated Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents.

For a related derivative, 2-((phenoxycarbonyl)aminomethyl)-4,6-dimethoxypyrimidine, the reported ¹H NMR spectrum in DMSO-d6 shows characteristic signals. chemicalbook.com The methoxy (B1213986) groups (-OCH₃) at positions 4 and 6 of the pyrimidine (B1678525) ring are expected to appear as a sharp singlet. The proton on the pyrimidine ring would also produce a singlet. The protons of the aminomethyl group (-CH₂NH-) would likely exhibit a signal whose multiplicity depends on the coupling with the adjacent amine proton. The protons of the phenoxycarbonyl group would show signals in the aromatic region of the spectrum. chemicalbook.com

Table 1: Representative ¹H NMR Data for 2-((phenoxycarbonyl)aminomethyl)-4,6-dimethoxypyrimidine in DMSO-d6 chemicalbook.com

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65s1HNH
7.42-7.40m2HPhenyl H
7.18-7.14m3HPhenyl H
5.80s1HPyrimidine H-5
3.96s6H2 x -OCH₃

Note: This data is for a derivative and serves as an illustrative example.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its immediate electronic environment.

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons are absent.

For (4,6-dimethoxypyrimidin-2-yl)methanamine, one would expect distinct signals for the methoxy carbons, the carbons of the pyrimidine ring, and the methylene carbon of the aminomethyl group. The DEPT experiment would be crucial in confirming the assignment of the methylene carbon.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For the derivative 2-((phenoxycarbonyl)aminomethyl)-4,6-dimethoxypyrimidine, an ESI-MS analysis revealed a signal at m/z 276.1, corresponding to the protonated molecule [M+H]⁺. chemicalbook.com This confirms the molecular weight of the compound. The fragmentation pattern, which can be studied using tandem mass spectrometry (MS/MS), would provide further structural information by identifying characteristic neutral losses and fragment ions.

Table 2: ESI-MS Data for 2-((phenoxycarbonyl)aminomethyl)-4,6-dimethoxypyrimidine chemicalbook.com

m/zIon
276.1[M+H]⁺

Note: This data is for a derivative and serves as an illustrative example.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for the analysis of complex mixtures and for the purification and identification of individual components. In the context of the synthesis of this compound, LC-MS would be used to monitor the progress of the reaction, assess the purity of the final product, and isolate it for further characterization.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine group, C-H stretching vibrations of the methoxy and methylene groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching vibrations of the methoxy groups. Analysis of the fingerprint region (below 1500 cm⁻¹) would provide further confirmation of the compound's identity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its specific functional groups. Analysis of these bands confirms the presence of the amine, methoxy, and pyrimidine moieties.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretching3400-3250
Amine (N-H)Scissoring (Bending)1650-1580
Alkyl (C-H)Stretching2950-2850
Aromatic Ring (C=N, C=C)Stretching1600-1475
Methoxy (C-O)Asymmetric & Symmetric Stretching1250-1020

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy provides insights into the electronic structure of a molecule by examining transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with conjugated systems and heteroatoms. researchgate.net The pyrimidine ring in this compound, with its alternating double bonds and nitrogen heteroatoms, gives rise to characteristic absorptions in the UV region. The methoxy and aminomethyl groups act as auxochromes, which can modify the position and intensity of these absorption bands.

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πPyrimidine Ring~200-280
n → πPyrimidine Ring (N atoms), Methoxy (O atoms)~270-350

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This method provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions, such as hydrogen bonding. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as derivatives of 2-amino-4,6-dimethoxypyrimidine (B117758), offers valuable insights. researchgate.netnih.gov These studies confirm the planarity of the pyrimidine ring and establish typical bond lengths and angles for the dimethoxypyrimidine fragment. researchgate.netresearchgate.net

Structural ParameterInformation Provided
Crystal System & Space GroupDefines the symmetry and packing of molecules in the crystal lattice.
Unit Cell DimensionsProvides the dimensions of the repeating unit of the crystal.
Atomic CoordinatesDefines the precise position of each atom in the molecule.
Bond Lengths & AnglesConfirms connectivity and reveals geometric details.
Intermolecular InteractionsIdentifies hydrogen bonds and other non-covalent forces governing crystal packing.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for qualitative analysis. ictsl.net It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for larger-scale column chromatography. adrona.lv For a compound like this compound, a typical TLC analysis would involve a silica gel plate as the stationary phase. The mobile phase, a mixture of solvents, would be optimized to achieve good separation. Visualization can often be achieved under UV light due to the UV-active pyrimidine ring. nih.gov

ParameterDescriptionTypical Conditions
Stationary Phase The solid adsorbent coated on the plate.Silica gel 60 F₂₅₄
Mobile Phase The solvent system that moves up the plate.Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures
Application Spotting the sample onto the plate.Micropipette or capillary tube
Development Running the chromatogram in a sealed chamber.Ascending development
Visualization Detecting the separated spots.UV light (254 nm)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of chemical compounds. researchgate.net It offers high resolution and sensitivity, making it the standard for purity determination. A reversed-phase HPLC method is commonly employed for polar compounds like this compound. Product information for the compound often indicates that purity is assessed by HPLC. synblock.com

ParameterDescriptionTypical Conditions
Stationary Phase The column packing material.C18 (octadecylsilane) bonded silica
Mobile Phase The solvent system pumped through the column.A gradient or isocratic mixture of Acetonitrile and Water (often with a modifier like formic acid or TFA)
Detector The device used to detect compounds as they elute.UV-Vis Detector (set at a λₘₐₓ determined from the UV spectrum)
Mode of Operation The elution method.Gradient or Isocratic

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing a fundamental validation of a molecule's empirical formula. This analytical method determines the mass percentages of the constituent elements within a sample, which can then be compared against the theoretical values calculated from the proposed molecular formula. For this compound, this process is crucial to confirm the successful synthesis and purity of the compound.

The molecular formula for this compound is C₇H₁₁N₃O₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be precisely calculated. The total molecular weight of the compound is 169.18 g/mol .

The theoretical percentages of each element are as follows:

Carbon (C): (7 * 12.011 / 169.18) * 100% = 49.69%

Hydrogen (H): (11 * 1.008 / 169.18) * 100% = 6.55%

Nitrogen (N): (3 * 14.007 / 169.18) * 100% = 24.84%

Oxygen (O): (2 * 15.999 / 169.18) * 100% = 18.92%

In a typical experimental setting, a purified sample of this compound would be subjected to combustion analysis. This process involves burning a small, precisely weighed amount of the substance in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. From the masses of these products, the masses and percentages of carbon, hydrogen, and nitrogen in the original sample are determined. The oxygen content is usually calculated by difference.

For a synthesized sample to be considered pure, the experimentally determined percentages should closely match the theoretical values, typically within a margin of ±0.4%. While specific experimental data for this compound is not available in the public domain, the theoretical values provide a critical benchmark for any future synthesis and characterization of this compound.

Below is a data table summarizing the theoretical elemental composition of this compound.

ElementSymbolAtomic Weight (u)CountTotal Weight (u)Percentage (%)
CarbonC12.011784.07749.69
HydrogenH1.0081111.0886.55
NitrogenN14.007342.02124.84
OxygenO15.999231.99818.92
Total 169.184 100.00

Computational and Theoretical Chemistry Studies on 4,6 Dimethoxypyrimidin 2 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods, ranging from Density Functional Theory (DFT) to Ab Initio approaches, provide a detailed picture of molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular method for studying pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy. DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.

For pyrimidine derivatives, DFT is instrumental in determining key electronic properties. These calculations can elucidate the distribution of electron density and provide values for total energy, dipole moment, and other electronic descriptors. Such studies on related heterocyclic systems have demonstrated that DFT can effectively model the structural parameters, which are often in good agreement with experimental data from X-ray crystallography.

Table 1: Representative DFT-Calculated Properties for a Pyrimidine Derivative

Property Calculated Value
Total Energy Specific values depend on the basis set and functional used.
Dipole Moment Varies based on molecular symmetry and substituent groups.
Optimized Bond Lengths C-N, C-C, C-O, and C-H bond lengths are determined.

Note: The values in this table are illustrative for a generic pyrimidine derivative, as specific data for (4,6-Dimethoxypyrimidin-2-YL)methanamine is not available.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate results for molecular structures and energies. For substituted pyrimidines, ab initio calculations can be employed to refine the understanding of their electronic structure and to validate the results obtained from DFT methods. These calculations are particularly useful for studying reaction mechanisms and intermolecular interactions where electron correlation effects are significant.

Molecular Orbital Analysis and Reactivity Prediction

The reactivity of a molecule is intrinsically linked to its electronic structure, particularly the distribution and energies of its molecular orbitals. Theoretical methods offer powerful tools to predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

In a study on a closely related compound, 2-amino-4,6-dimethoxypyrimidine (B117758), the HOMO was found to be localized on the pyrimidine ring, indicating this is the likely site for electrophilic attack. The LUMO was also distributed across the ring system. This distribution of frontier orbitals is critical for understanding the molecule's behavior in chemical reactions.

Table 2: Frontier Molecular Orbital Data for 2-amino-4,6-dimethoxypyrimidine

Parameter Energy (eV)
HOMO -5.14
LUMO -2.21

Data sourced from a study on a structurally similar compound and may be representative for this compound.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MESP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For pyrimidine derivatives, MESP maps typically show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them likely sites for protonation and interaction with electrophiles. The regions around the hydrogen atoms of the amino and methoxy (B1213986) groups would exhibit positive potential. This visual representation of reactivity complements the insights gained from FMO analysis.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, such as its vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. By predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, TD-DFT can help to understand the electronic transitions occurring within the molecule. For pyrimidine derivatives, these transitions often involve π → π* excitations within the aromatic ring.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are also performed to correlate with experimental data. Furthermore, the calculation of vibrational frequencies can help in the assignment of peaks in experimental IR and Raman spectra.

Table 3: Predicted Spectroscopic Data for a Pyrimidine Derivative

Spectroscopic Technique Predicted Parameter Typical Predicted Values
UV-Vis (TD-DFT) λmax Dependent on solvent and electronic transitions, often in the UV region.
¹H NMR Chemical Shifts (δ) Specific ppm values for protons on the pyrimidine ring, methoxy, and aminomethyl groups.
¹³C NMR Chemical Shifts (δ) Specific ppm values for carbon atoms in the molecule.

Note: This table illustrates the types of spectroscopic data that can be predicted computationally. Actual values would require specific calculations for this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding potential energies. The resulting energy landscape provides critical insights into a molecule's flexibility, stability, and preferred three-dimensional structure, which in turn influences its physical properties and biological activity.

For this compound, the key rotatable bonds are those connecting the methoxy groups to the pyrimidine ring and the aminomethyl group to the ring. Rotation around these bonds gives rise to various conformers. Computational methods, particularly Density Functional Theory (DFT), are employed to systematically map the potential energy surface associated with these rotations. nih.gov A DFT-based conformational study can reveal the most stable, low-energy conformers that the molecule is likely to adopt under physiological conditions.

The complex physics of molecules is often governed by the structure of their potential energy landscapes. nih.gov By identifying the global and local energy minima, researchers can understand the relative populations of different conformers. Advanced algorithms can efficiently explore these high-dimensional landscapes to locate the most stable structures. nih.gov This information is crucial for understanding how the molecule will be recognized by and interact with a biological target, as receptor binding sites are often stereoselective.

Table 1: Hypothetical Conformational Analysis of this compound

This interactive table presents a hypothetical summary of a conformational analysis, illustrating how different spatial arrangements (conformers) resulting from bond rotations would be associated with varying relative energies, indicating their stability.

ConformerDihedral Angle (C4-O-C-H)Dihedral Angle (C2-C-N-H)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)60°0.0075.3
2180°60°0.8515.1
3180°1.505.6
4180°180°2.104.0

Reaction Mechanism Elucidation and Transition State Modeling

Understanding the mechanisms of chemical reactions is essential for optimizing synthetic routes and predicting the formation of byproducts. Computational chemistry offers powerful tools to elucidate reaction pathways and characterize transition states, which are the high-energy species that exist transiently between reactants and products.

For derivatives of this compound, computational studies can model various reactions, such as nucleophilic substitution at the pyrimidine ring or reactions involving the aminomethyl side chain. Using quantum mechanical methods like DFT, researchers can map the entire reaction coordinate, calculating the energy of the system as it progresses from reactants to products. This process allows for the identification of transition states and the calculation of activation energies, which determine the reaction rate.

Modeling the transition state provides a detailed picture of the bond-breaking and bond-forming processes. This knowledge is invaluable for predicting how changes in the molecular structure (e.g., adding different substituents) will affect the reaction's feasibility and outcome. Such integrated computational approaches demonstrate the feasibility of designing pathways to novel inhibitors with robust efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpbs.net This method is instrumental in medicinal chemistry for predicting the activity of newly designed molecules and prioritizing them for synthesis and testing. nih.gov

For derivatives of this compound, a QSAR study begins with a dataset of compounds with known biological activities (e.g., enzyme inhibition). nih.gov A wide range of molecular descriptors are then calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe how atoms are connected.

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.govnih.gov An efficacious QSAR model can be meticulously crafted through the employment of multiple linear regression (MLR). nih.gov The initial MLR model can be further refined using an artificial neural network (ANN) methodology aimed at minimizing predictive errors. nih.gov

Once a statistically robust and validated QSAR model is developed, it can be used to predict the activity of virtual, unsynthesized derivatives. ekb.eg This allows chemists to design and screen novel derivatives in silico, focusing synthetic efforts on candidates with the highest predicted potency. researchgate.net

Table 2: Representative Molecular Descriptors in a QSAR Model for Pyrimidine Derivatives

This interactive table shows examples of molecular descriptors that could be used in a QSAR study to correlate the structural features of pyrimidine derivatives with their biological activity.

Compound IDLogPMolecular Weight ( g/mol )Hydrogen Bond DonorsTotal Polar Surface Area (Ų)Predicted pIC50
DPM-012.1169.19274.36.5
DPM-022.5205.25274.37.1
DPM-031.9199.21293.56.8
DPM-043.0241.30165.17.5
DPM-052.8227.27165.17.3

Molecular Docking Simulations for Ligand-Target Interactions in Biochemical Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. tanaffosjournal.ir It is a cornerstone of structure-based drug design, providing detailed insights into the specific interactions that stabilize the ligand-receptor complex.

In the context of this compound derivatives, molecular docking simulations are used to predict how these compounds might bind to the active site of a target protein, such as a kinase or another enzyme implicated in a disease pathway. nih.govnih.gov The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a crystal structure) and generating a low-energy 3D conformation of the ligand.

Docking Algorithm: Systematically sampling a large number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring Function: Estimating the binding affinity for each pose using a scoring function, which calculates a score or binding energy based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of a docking simulation can identify the most likely binding mode and predict the binding affinity. mdpi.com This information helps to explain the structure-activity relationships observed in a series of compounds and provides a rational basis for designing new derivatives with improved binding and, consequently, higher biological activity. ajchem-a.com For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a derivative can be designed with an additional hydrophobic group to fill that pocket and enhance binding.

Table 3: Example Molecular Docking Results for a Derivative against a Hypothetical Kinase Target

This interactive table summarizes typical results from a molecular docking simulation, including the predicted binding energy and the key amino acid residues at the target's active site that interact with the ligand.

Derivative IDBinding Energy (kcal/mol)Interacting ResiduesKey Interactions
DPM-04-8.5LEU276, PHE155, HIS146Hydrogen bond with HIS146 backbone
DPM-05-8.2LEU276, VAL85, ALA101Hydrophobic interactions with LEU276, VAL85
DPM-07-9.1LEU276, PHE155, ASP211Hydrogen bond with ASP211 side chain
DPM-09-7.9VAL85, ALA101, LYS87Pi-cation interaction with LYS87

Research Applications and Investigational Biological Activity of 4,6 Dimethoxypyrimidin 2 Yl Methanamine Derivatives in Non Clinical Contexts

Role as Key Synthetic Intermediates in the Development of Advanced Chemical Entities

(4,6-Dimethoxypyrimidin-2-YL)methanamine and its related structures are crucial building blocks in organic synthesis, providing a core heterocyclic scaffold that is prevalent in many biologically active compounds.

Precursors for Agrochemical Candidates (e.g., Herbicides)

The 4,6-dimethoxypyrimidine (B185312) moiety is a cornerstone in the synthesis of numerous sulfonylurea herbicides. acs.orgnih.gov These herbicides are known for their high efficacy at low application rates. researchgate.net this compound serves as a key precursor to introduce the pyrimidine (B1678525) ring into the final herbicide structure. The synthesis often involves the reaction of this amine with a suitable sulfonyl isocyanate to form the characteristic sulfonylurea bridge.

Derivatives of this compound are integral to herbicides that are effective against a wide variety of weeds, including noxious ones, while demonstrating safety for certain crops. google.com The structural diversity of these heterocyclic amines has been explored to optimize herbicidal efficacy and crop selectivity. acs.org Research has led to the development of various preparation methods, including cyclizations and rearrangements, to create functionalized pyrimidines for this purpose. acs.org

For instance, novel sulfonylurea derivatives incorporating a monosubstituted pyrimidine moiety have been synthesized and shown to exhibit potent herbicidal activity. researchgate.netresearchgate.net The 4,6-dimethoxypyrimidin-2-yl group is a common feature in many commercial herbicides. nih.gov The herbicidal action of these compounds is based on the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. researchgate.net

Herbicide ClassPrecursor Role of this compound Derivative
SulfonylureasProvides the essential 4,6-dimethoxypyrimidine core structure. acs.orgnih.gov
PyrimidinylbenzoatesThe 4,6-dimethoxypyrimidin-2-yl group is a key active moiety. nih.gov

Building Blocks for Enzyme Inhibitors (e.g., Carbonic Anhydrase, FAK, PDE10)

The pyrimidine scaffold, derivable from this compound, is a privileged structure in the design of various enzyme inhibitors.

Carbonic Anhydrase Inhibitors : Sulfonamide derivatives are classic carbonic anhydrase (CA) inhibitors, and pyrimidine-based sulfonamides have been synthesized and evaluated for their inhibitory activity against various human CA isoforms. nih.govnih.gov These inhibitors are of interest for their potential therapeutic applications. The synthesis of such inhibitors can involve the incorporation of the pyrimidine ring system.

Focal Adhesion Kinase (FAK) Inhibitors : FAK is a non-receptor tyrosine kinase that is overexpressed in many solid cancers, making it a target for anticancer drug development. mdpi.com Diaminopyrimidine scaffolds are a common feature in ATP-competitive FAK inhibitors. mdpi.com Novel 2,4-diarylaminopyrimidine derivatives have been designed and synthesized as potent FAK inhibitors, with some compounds showing IC50 values below 1 μM against FAK-overexpressing tumor cell lines. nih.gov

Phosphodiesterase 10A (PDE10A) Inhibitors : PDE10A is highly expressed in the brain and is a target for the treatment of central nervous system disorders. nih.gov While not directly mentioning this compound, the synthesis of PDE10A inhibitors has involved the modification of heterocyclic structures, and pyrimidine derivatives are a common class of compounds explored for this purpose.

Enzyme TargetRole of Pyrimidine DerivativeExample of Derivative Class
Carbonic AnhydraseForms the core of sulfonamide-based inhibitors.Pyrimidine-based sulfonamides
Focal Adhesion Kinase (FAK)Acts as a scaffold for ATP-competitive inhibitors.2,4-Diaminopyrimidine derivatives nih.gov
Phosphodiesterase 10A (PDE10A)Serves as a foundational structure for inhibitor design.Papaverine analogues with modified heterocyclic cores nih.gov

Synthesis of Receptor Modulators (e.g., P2X7 Receptor)

The P2X7 receptor, an ATP-gated ion channel, is implicated in various physiological and pathological processes, including inflammation and neurodegenerative diseases. nih.gov The development of P2X7 antagonists is an active area of research. A novel class of brain-penetrating P2X7 antagonists based on a 5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)methanone scaffold has been synthesized. nih.gov These compounds have demonstrated high potency at both rat and human P2X7 receptors, indicating the utility of the pyrimidine core in designing receptor modulators. nih.gov

Intermediates for Nonpeptidic Endothelin-A Receptor Antagonists

While direct evidence for the use of this compound in the synthesis of endothelin-A receptor antagonists is not prevalent in the provided context, the versatility of the pyrimidine core suggests its potential as a building block in the design of nonpeptidic antagonists for various G protein-coupled receptors, including the endothelin-A receptor.

Exploration of Antimicrobial and Antifungal Potentials of Derivatives through In Vitro Studies

Pyrimidine derivatives have been extensively studied for their antimicrobial and antifungal properties. nih.govbohrium.comias.ac.in The core pyrimidine structure is a key component of DNA and RNA, making its derivatives interesting candidates for interfering with microbial growth. ekb.eg

Antibacterial Activity : Numerous studies have demonstrated the antibacterial activity of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govias.ac.in For example, certain pyrimidine derivatives have shown activity against Staphylococcus aureus, Klebsiella pneumoniae, Streptococcus pyogenes, and Escherichia coli. bohrium.com The introduction of different substituents on the pyrimidine ring can significantly influence the antibacterial potency.

Antifungal Activity : The antifungal potential of pyrimidine derivatives has also been investigated. nih.gov Some compounds have shown efficacy against fungal strains such as Candida albicans and Aspergillus niger. chemrxiv.org The structure-activity relationship of these derivatives is a key area of research to optimize their antifungal effects. nih.gov

Microbial StrainActivity of Pyrimidine Derivatives
Staphylococcus aureusAntibacterial bohrium.com
Escherichia coliAntibacterial bohrium.com
Candida albicansAntifungal chemrxiv.org
Aspergillus nigerAntifungal chemrxiv.org

Investigation of Anticancer Activities of Derivatives in Cell Line Models

The pyrimidine scaffold is a fundamental component of nucleic acids, and as such, its derivatives have been a major focus in the development of anticancer agents. ekb.egnih.govsciensage.info The structural resemblance to the nucleotide bases of DNA and RNA makes pyrimidine derivatives valuable compounds in cancer research. ekb.eg

A variety of pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. nih.gov These compounds have been shown to exert their cell-killing effects through diverse mechanisms, indicating their potential to interact with various enzymes and receptors involved in cancer pathogenesis. nih.gov

For instance, novel pyrimidine derivatives have demonstrated inhibitory activity against the proliferation of colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer cell lines. nih.gov Dihydropyrimidinone derivatives, which can be synthesized from precursors related to this compound, have also shown promising anticancer activity. ymerdigital.com The anticancer potential of pyrimidine derivatives continues to be an active area of research, with many novel compounds being designed and tested. ekb.egmdpi.com

Cancer Cell LineActivity of Pyrimidine Derivatives
Colon Adenocarcinoma (LoVo)Inhibitory nih.gov
Breast Cancer (MCF-7)Inhibitory sciensage.infonih.gov
Lung Cancer (A549)Inhibitory nih.gov
Cervical Cancer (HeLa)Inhibitory nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Design of Derivatives for Specific Biochemical Interactions

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents. These studies systematically alter the chemical structure of a lead compound to understand how specific modifications influence its biological activity. For derivatives of pyrimidine, SAR studies have been crucial in optimizing their interaction with various biochemical targets.

The design of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles as selective A1 adenosine (B11128) receptor (A1AR) antagonists provides a clear example of rational design. The core hypothesis was that the cyano group at the 5-position would increase the acidity of the exocyclic amino group, thereby strengthening the double-hydrogen bond interaction with a key asparagine residue (Asn6.55) in the receptor. nih.gov The substituents at the R2, R4, and R6 positions were then varied to control the selectivity profile. nih.gov This approach led to the development of a large library of over 100 derivatives, allowing for a comprehensive exploration of the chemical space to identify potent and highly selective A1AR ligands. nih.gov

In the context of kinase inhibitors, SAR studies on pyrido[2,3-d]pyrimidin-7-ones have been instrumental in developing compounds that selectively target Abl kinase, which is relevant in certain cancers. Research revealed that specific substitutions at the 3- and 4-positions of the phenylamino (B1219803) moiety led to significant improvements in both potency and selectivity. researchgate.net For instance, the initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was a broadly active tyrosine kinase inhibitor. Subsequent modifications, such as introducing a [4-(diethylamino)butyl]amino side chain into the 2-position, resulted in analogs with enhanced potency and better bioavailability. researchgate.net

Similarly, in the development of α1-adrenoceptor antagonists based on a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold (a related diamino-pyrimidine system), theoretical Quantitative Structure-Activity Relationship (QSAR) models were developed. These models helped to rationalize the binding affinity, highlighting key features for receptor interaction. The primary interaction involves an electrostatic attraction between the protonated amine function of the ligand and a nucleophilic site on the receptor, supplemented by other short-range attractive and repulsive forces. nih.gov

Table 1: SAR Insights for Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors

Compound SeriesTargetKey Structural MoietySAR FindingReference
Pyrido[2,3-d]pyrimidin-7-onesAbl KinasePhenylamino moietySubstitutions at the 3- and 4-positions of the phenylamino group improve potency and selectivity. researchgate.net
Pyrido[2,3-d]pyrimidin-7-onesPDGFr, FGFr, EGFr, c-src[4-(diethylamino)butyl]amino side chain at 2-positionIntroduction of this side chain enhanced both potency and bioavailability compared to the initial lead. researchgate.net
Thieno[2,3-d]pyrimidine DerivativesEGFRT790MN-methylpyrazole analogsIntroduction of N-methylpyrazole analogs significantly improved cytotoxic activity against H1975 and A549 cancer cell lines. nih.gov

Applications in Materials Science Research, focusing on Photophysical Properties of Derivatives

Pyrimidine derivatives are increasingly explored in materials science due to their unique photophysical properties. Their electron-deficient nature makes them excellent components for creating "push-pull" or donor–π–acceptor (D–π–A) systems, which are valuable in the development of luminescent materials, sensors, and optoelectronic devices.

A series of bipolar luminescent materials has been synthesized using 4-monosubstituted pyrimidine moieties as the electron-accepting (acceptor) part and carbazole (B46965) or triphenylamine (B166846) groups as the electron-donating (donor) part. rsc.org These compounds were found to exhibit bright blue fluorescence with remarkably high quantum yields, ranging from approximately 0.53 to 0.93. rsc.org Theoretical studies using density functional theory (DFT) confirmed that incorporating the pyrimidine group significantly improves the electron-accepting and charge-balancing capabilities of the molecules, which is crucial for applications in optoelectronics. rsc.org

The photophysical properties of these pyrimidine-based materials can be precisely tuned through rational molecular design. For example, in a study of pyrimidine-phthalimide derivatives, two new chromophores were synthesized that exhibited aggregation-induced emission (AIE). rsc.org By altering the substituents on the pyrimidine ring, researchers could effectively change the push-pull electronic effects, leading to different HOMO-LUMO energy gaps and a variable red-shifted emission in the solid state. rsc.org This tunability is highly desirable for creating materials with specific light-emitting characteristics. Furthermore, these molecules showed sensitivity to pH, with protonation of the nitrogen atoms causing dramatic and reversible color changes, opening up possibilities for their use as colorimetric pH sensors. rsc.orgnih.gov

Table 2: Photophysical Properties of Selected Pyrimidine Derivatives

Compound ClassKey Structural FeatureObserved PropertyPotential ApplicationReference
Carbazole/Triphenylamine-Pyrimidine4-monosubstituted pyrimidineBright blue fluorescence, high quantum yields (~0.53–0.93)Optoelectronic materials rsc.org
Pyrimidine-PhthalimideDonor–π–acceptor (D–π–A) structureAggregation-induced emission (AIE), solid-state fluorescenceLuminescent materials rsc.org
Pyrimidine-PhthalimideProtonatable nitrogen atomsReversible color changes with pH variationColorimetric pH sensors rsc.org
Pyrimidine-derived α-amino acidsElectron-rich aryl substituentsHigh quantum yields and brightness, solvatochromismFluorescent probes nih.govacs.org

Studies on Insecticidal Properties of Related Pyrimidine Moieties

The pyrimidine scaffold is a key component in many agrochemicals due to its high insecticidal activity and adaptability for chemical modification. nih.govresearchgate.net Research in this area focuses on discovering novel pyrimidine derivatives with improved efficacy, different modes of action to combat resistance, and better safety profiles.

A novel class of pyrimidine derivatives containing a urea (B33335) pharmacophore has been synthesized and tested for insecticidal activity against the mosquito Aedes aegypti, a major vector for diseases like dengue and yellow fever. nih.gov Several of these compounds exhibited significant mortality against both adult and larval mosquitoes. Notably, one compound, designated 4d, showed 70% mortality at a concentration of 2 µg/mL, indicating its potential as a lead compound for developing new mosquito control agents. nih.gov

Another area of investigation involves trifluoromethyl pyrimidine derivatives, which have shown moderate insecticidal activities against agricultural pests such as Mythimna separata and Spodoptera frugiperda. researchgate.net Similarly, a novel insecticide named Benzpyrimoxan, which features a pyrimidine ring substituted with 1,3-dioxanyl and 4-trifluoromethylbenzyloxy groups, has demonstrated remarkable activity against nymphs of rice planthoppers. researchgate.net These compounds often act as insect growth regulators (IGRs), which can provide high residual efficacy with potentially lower adverse effects on non-target species like honeybees. researchgate.net

Furthermore, the design of mesoionic insecticides based on a pyridino[1,2-a]pyrimidine scaffold has yielded promising results against aphids. By modifying the 1-position of the scaffold with indole-containing substituents, researchers developed a series of compounds with potent insecticidal activity. nih.gov The optimal compound from this series, F45, exhibited an LC50 value of 2.97 mg/L, which is comparable to the commercial insecticide triflumezopyrim. Molecular docking studies suggest that these compounds may act on the aphid nervous system by interacting with neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

Table 3: Insecticidal Activity of Various Pyrimidine Derivatives

Compound SeriesTarget PestKey FindingReference
Pyrimidine derivatives with urea pharmacophore (e.g., Compound 4d)Aedes aegypti (mosquito)Compound 4d achieved 70% mortality at 2 µg/mL. nih.gov
Spiro pyrimidine derivatives (e.g., Compounds 2, 3, 4)Culex pipiens L. (mosquito)Compounds 2, 3, and 4 were most efficient with LC50 values of 21.73, 12.43, and 16.29 µg/mL, respectively. researchgate.net
Pyridino[1,2-a]pyrimidine mesoionics (e.g., Compound F45)AphidsCompound F45 showed an LC50 value of 2.97 mg/L, comparable to triflumezopyrim. nih.gov
BenzpyrimoxanRice planthoppersShowed remarkable activity against nymphs. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4,6-dimethoxypyrimidin-2-yl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions with controlled conditions. For example, Curtius rearrangement of proline derivatives using (4,6-dimethoxypyrimidin-2-yl) groups requires anhydrous solvents (e.g., THF or DCM) and low temperatures (−15°C) to minimize side reactions . Purification via column chromatography (e.g., petroleum ether:ethyl acetate gradients) ensures high purity (>95%) . Analytical validation using NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry is critical for structural confirmation .

Q. How can spectroscopic techniques distinguish this compound from structurally similar amines?

  • Methodology :

  • NMR : Distinct methoxy proton signals (δ ~3.8–4.0 ppm) and pyrimidine ring protons (δ ~6.5–8.0 ppm) differentiate it from non-methoxylated analogs. 15^{15}N NMR can resolve amine group interactions .
  • IR : Stretching frequencies for NH2_2 (~3300–3500 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}) provide functional group confirmation .
  • MS : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns verify molecular weight and substituent stability .

Q. What are the key reactivity patterns of this compound in substitution and coordination chemistry?

  • Methodology : The primary amine group participates in nucleophilic substitution (e.g., with acyl chlorides) and Schiff base formation. Methoxy groups on the pyrimidine ring act as electron donors, influencing regioselectivity in metal coordination (e.g., with Cu2+^{2+} or Pd0^{0} catalysts) . Solvent choice (polar aprotic vs. protic) and pH adjustments (e.g., buffered aqueous conditions) optimize reaction outcomes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software provides precise bond angles and torsion angles. For example, discrepancies between computational (DFT) and experimental dihedral angles in proline-derived analogs were resolved by SXRD, revealing steric effects from the bicyclic structure . Hydrogen-bonding networks (e.g., N–H···O interactions) can be analyzed using graph-set notation to validate packing models .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

  • Methodology :

  • Quality Control : Rigorous HPLC purity checks (>98%) and stability studies (e.g., thermal gravimetric analysis) ensure consistency .
  • Biological Replicates : Triplicate assays with orthogonal detection methods (e.g., fluorescence polarization vs. SPR) reduce false positives in enzyme inhibition studies .
  • Data Normalization : Internal standards (e.g., stable isotope-labeled analogs) correct for matrix effects in pharmacokinetic profiling .

Q. How do electronic effects of the pyrimidine ring influence the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., Mulliken charges) predict electron-rich regions (methoxy groups) as hydrogen bond acceptors. Docking simulations (AutoDock Vina) align with mutagenesis data to identify key binding residues .
  • SAR Studies : Systematic substitution of methoxy groups with halogens or methyl groups quantifies steric/electronic contributions to IC50_{50} values .

Q. What experimental approaches reconcile conflicting reports on the compound’s stability under physiological conditions?

  • Methodology :

  • Accelerated Degradation Studies : Incubation in simulated gastric fluid (pH 1.2–3.0) and plasma (37°C) with LC-MS monitoring identifies degradation products (e.g., demethoxylated analogs) .
  • Isotopic Labeling : 14^{14}C-labeled methanamine tracks metabolic pathways in vivo, clarifying discrepancies in half-life estimates .

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